molecular formula C21H26N2O2 B2823343 N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide CAS No. 953933-10-3

N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2823343
CAS No.: 953933-10-3
M. Wt: 338.451
InChI Key: IEDHWFWHULKXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. The 1-benzylpiperidine scaffold is a privileged structure in drug discovery, known for its versatile interactions with central nervous system (CNS) targets. Compounds based on this core structure have demonstrated potent and selective binding to sigma-1 receptors, which are implicated in neuroprotection, neuroplasticity, and the modulation of ion channels and neurotransmitter systems . Furthermore, recent research highlights the potential of 1-benzylpiperidine derivatives as multifunctional ligands for complex neurological disorders. For instance, novel analogues are being investigated as dual-target inhibitors that simultaneously modulate acetylcholinesterase (AChE) and the serotonin transporter (SERT), presenting a promising strategy for addressing both cognitive deficits and depressive symptoms in conditions like Alzheimer's disease . Other derivatives have been explored as potent and selective antagonists of the muscarinic M4 receptor, a target for treating Parkinson's disease and other neuropsychiatric conditions . The specific structure of this compound, featuring a phenoxyacetamide group, suggests potential as a key tool for researchers investigating new therapeutic pathways for neurodegenerative and neuropsychiatric diseases. Its mechanism of action and binding profile would require further experimental validation to define its precise molecular targets and research applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-21(17-25-20-9-5-2-6-10-20)22-15-18-11-13-23(14-12-18)16-19-7-3-1-4-8-19/h1-10,18H,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDHWFWHULKXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 1-benzylpiperidine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide has shown significant biological activity in several studies:

  • Inhibition of Osteoclastogenesis : This compound has been reported to inhibit osteoclast differentiation, which is crucial for treating osteolytic disorders. In vitro studies indicated that it significantly reduces the formation of multinucleated tartrate-resistant acid phosphatase-positive cells without inducing cytotoxicity, making it a potential candidate for osteoporosis treatment.
  • Affinity for Sigma Receptors : Research has demonstrated that derivatives of this compound exhibit high affinity for sigma1 receptors and moderate affinity for sigma2 receptors. The binding affinities suggest potential applications in treating neurodegenerative diseases and psychiatric disorders .

Therapeutic Applications

The therapeutic implications of this compound are promising:

  • Neuroprotective Effects : The compound's ability to modulate sigma receptor activity may confer neuroprotective benefits, potentially useful in conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Pain Management : Recent studies indicate that related compounds can reverse mechanical allodynia in neuropathic pain models, suggesting that this compound may have analgesic properties .

Case Studies and Research Findings

A review of relevant literature reveals several case studies highlighting the applications of this compound:

Study ReferenceFindings
Demonstrated potent inhibition of osteoclastogenesis with minimal cytotoxicity.
Showed high affinity for sigma1 receptors; implications for neurodegenerative disease treatment.
Explored structure-affinity relationships, indicating potential modifications to enhance efficacy.
Investigated cholinesterase inhibition; relevant for cognitive enhancement therapies.
Reported reversal of mechanical allodynia in neuropathic pain models; significant analgesic potential.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights

Antimalarial Activity: Compound 12b () shares the phenoxyacetamide backbone but incorporates a 3-fluorophenyl group on the piperidine nitrogen. Fluorine’s electron-withdrawing nature may enhance metabolic stability and target binding compared to unsubstituted analogs.

AChE Inhibition: Compound 23 () replaces the phenoxy group with an indolin-2-one moiety, achieving potent AChE inhibition (IC50 = 0.01 µM). This highlights the importance of planar aromatic systems for enzyme interaction, contrasting with the flexible phenoxy group in the parent compound.

Antiprion Activity : Compound 32 () demonstrates that the N-benzylpiperidine scaffold alone can confer antiprion activity. Further modifications, such as homologation of the benzyl ring or substituent tuning (Hansch σ/π values), optimize activity, emphasizing the role of lipophilicity and electronic effects.

Tetrazole-Containing Analog : The compound in introduces a tetrazole ring, a bioisostere for carboxylic acids, which may improve solubility or mimic phosphate groups in target binding.

Chloro and Amino Derivatives: 2-Chloroacetamide () serves as a synthetic precursor; the chloro group facilitates nucleophilic substitutions.

Pharmacophore Analysis

  • Piperidine Core : Essential for CNS penetration and sigma receptor binding ().
  • Phenoxy Group: Provides conformational flexibility; electron-donating substituents (e.g., methoxy) may enhance AChE affinity (cf. ).
  • Acetamide Linker : Critical for hydrogen bonding; substituents like indolin-2-one or tetrazole modulate target specificity.

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly its interaction with sigma receptors and implications in various therapeutic areas. This article synthesizes available research findings, case studies, and quantitative data regarding its biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a phenoxyacetamide moiety. Its structure is crucial for understanding its biological interactions and activities.

1. Sigma Receptor Affinity

Research has shown that derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibit significant affinity for sigma receptors. The parent compound has been characterized with the following binding affinities:

  • Sigma1 Receptor : Ki value of 3.90 nM
  • Sigma2 Receptor : Ki value of 240 nM

These values indicate a strong selectivity for sigma1 receptors over sigma2 receptors, which is essential for its potential therapeutic applications in neuropsychiatric disorders .

2. Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of various substituted phenylacetamides, revealing that:

  • 3-substituted analogues generally exhibit higher affinities for both sigma1 and sigma2 receptors compared to 2- and 4-substituted analogues.
  • Electron-donating groups (e.g., OH, OMe) tend to decrease affinity for sigma2 receptors while maintaining moderate affinity for sigma1 receptors.

The most selective compound identified was the 2-fluoro-substituted analogue, which had a Ki value of 3.56 nM for sigma1 receptors .

Antitumor Activity

In a study evaluating the antitumor activity of various compounds, including those derived from piperidine structures, it was found that certain derivatives exhibited notable cytotoxic effects against cancer cell lines. These findings suggest that this compound may have potential applications in cancer therapy due to its ability to interact with cellular mechanisms involved in tumor growth .

CNS Activity

Piperidine derivatives are known to possess central nervous system (CNS) depressant effects at low dosages and stimulant activity at higher dosages. The specific actions of this compound on CNS pathways remain an area of ongoing research, with initial findings indicating potential analgesic properties .

Data Table: Biological Activity Summary

Biological ActivityMeasurementReference
Sigma1 Receptor AffinityKi = 3.90 nM
Sigma2 Receptor AffinityKi = 240 nM
Antitumor ActivityCytotoxic effects
CNS Depressant ActivityLow dosage effects

Q & A

Q. Characterization Techniques :

TechniquePurposeExample Data Source
NMR Confirm molecular structure and purity¹H/¹³C NMR for bond analysis
Mass Spectrometry Verify molecular weightESI-MS or GC-MS
HPLC Assess purity (>95%)Retention time comparison

Basic: What are the hypothesized pharmacological targets for this compound based on structural analogs?

Answer:
Structural analogs (e.g., piperidine-acetamide derivatives) suggest potential interactions with:

  • Acetylcholine receptors : The benzylpiperidine moiety may mimic cholinergic ligands, enabling competitive binding assays .
  • Acetylcholinesterase (AChE) : The acetamide group could act as a substrate analog, tested via Ellman’s assay .
  • GPCRs : Molecular docking studies propose affinity for serotonin or dopamine receptors due to aromatic and heterocyclic motifs .

Q. Experimental Validation Methods :

  • Radioligand binding assays (e.g., [³H]-nicotine for nAChRs) .
  • Enzyme inhibition kinetics (e.g., AChE activity measured spectrophotometrically) .

Advanced: How can synthetic yield be optimized under varying reaction conditions?

Answer:
Key variables include temperature, solvent polarity, and catalyst selection. Comparative studies suggest:

ConditionOptimal RangeImpact on YieldSource
Temperature 60–80°C (reflux)Maximizes amide coupling efficiency
Solvent DMF or THFEnhances solubility of intermediates
Catalyst DMAP (4-Dimethylaminopyridine)Accelerates acylation

Q. Strategy :

  • Use Design of Experiments (DoE) to test factorial combinations of variables .
  • Monitor reaction progress via TLC or in-situ IR spectroscopy .

Advanced: How to resolve contradictions in reported biological activities of piperidine-acetamide analogs?

Answer:
Contradictions may arise from assay variability or structural modifications. Mitigation strategies include:

Standardized Assays : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) .

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzyl vs. isopropyl groups) on target affinity .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and AChE inhibition) .

Example : Discrepancies in IC₅₀ values for acetylcholinesterase inhibition may reflect differences in assay pH or substrate concentration .

Advanced: How can computational chemistry predict metabolic pathways or toxicity?

Answer:
In Silico Tools :

  • ADMET Prediction : Software like SwissADME or ADMETlab2.0 estimates bioavailability, CYP450 metabolism, and hepatotoxicity .
  • Quantum Chemical Calculations : DFT methods (e.g., Gaussian) model reactive intermediates and predict oxidative metabolism sites .

Q. Case Study :

  • Metabolic Pathway Prediction : Hydrolysis of the acetamide group (via esterases) and oxidation of the piperidine ring (via CYP3A4) are likely .
  • Toxicity Flags : Structural alerts for hepatotoxicity include the benzyl group (potential bioactivation to epoxides) .

Advanced: What methodologies validate target engagement in vivo for this compound?

Answer:

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .
  • Receptor Occupancy Imaging : PET tracers (e.g., [¹¹C]-labeled analogs) assess brain penetration and target binding .
  • Knockout Models : Compare activity in wild-type vs. receptor-knockout animals to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.